REACTION_CXSMILES
|
C(Cl)([O:6]C(F)F)C(F)(F)F.CN[C:13]1(C2C=CC=CC=2Cl)[C:18](=O)CCC[CH2:14]1.CC1C=CC=C(C)C=1NC1SCCCN=1.C[C@@:43]12[C@H:52]3[CH2:53][CH2:54][C@:55]4([CH3:62])[C:59](=[O:60])[C@H:58](F)[CH2:57][C@H:56]4[C@@H:51]3[CH2:50][CH:49]=[C:48]1[CH2:47]CCC2>C(O)C>[CH3:47][C:48]1[CH2:43][CH2:52][C@@H:51]([C:56]([CH3:57])=[CH2:55])[CH2:50][CH:49]=1.[C:59]([O:60][CH:13]([CH3:18])[CH3:14])(=[O:6])[CH2:58][CH2:57][CH2:56][CH2:51][CH2:50][CH2:49][CH2:48][CH2:43][CH2:52][CH2:53][CH2:54][CH2:55][CH3:62]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(OC(F)F)Cl
|
Name
|
solution
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1(CCCCC1=O)C=2C=CC=CC2Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C(C1NC2=NCCCS2)C
|
Name
|
fluasterone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Approximately 10 minutes
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |